3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide
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Overview
Description
3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a cyclohexyl group, a sulfamoyl group, and a dichlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the cyclohexyl(methyl)sulfamoyl group: This step involves the reaction of cyclohexylamine with methylsulfonyl chloride under basic conditions to form the cyclohexyl(methyl)sulfamoyl intermediate.
Introduction of the dichlorophenyl group: The intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base to introduce the dichlorophenyl group.
Formation of the final compound: The final step involves the reaction of the intermediate with 4-fluorobenzoic acid under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: It can inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.
Interacting with receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Modulating signaling pathways: It can influence signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-chlorobenzamide
- 3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-bromobenzamide
- 3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-iodobenzamide
Uniqueness
3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different halogen atoms.
Properties
IUPAC Name |
3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2FN2O3S/c1-25(15-5-3-2-4-6-15)29(27,28)19-11-13(7-10-18(19)23)20(26)24-14-8-9-16(21)17(22)12-14/h7-12,15H,2-6H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHSLSIPHHRBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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